molecular formula C12H11NO2 B8386535 (S)-2-(quinolin-6-yl)propanoic acid

(S)-2-(quinolin-6-yl)propanoic acid

Cat. No.: B8386535
M. Wt: 201.22 g/mol
InChI Key: PZEAPGRLLGDEEL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Quinolin-6-yl)propanoic acid is a chiral carboxylic acid derivative featuring a quinoline moiety at the 6-position of the propanoic acid backbone. The quinoline group, a bicyclic aromatic heterocycle, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and drug design.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(2S)-2-quinolin-6-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15)/t8-/m0/s1

InChI Key

PZEAPGRLLGDEEL-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)N=CC=C2)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Chiral Propanoic Acid Derivatives with Heterocyclic Substituents

Several analogs in the evidence share the (S)-configured propanoic acid backbone with diverse heterocyclic substitutions:

Compound Name Substituent Key Properties/Applications Reference
(S)-2-[(Diisopropoxyphosphono)methoxy]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (9f) Phosphonomethoxy, pyrimidine-dione Antiviral prodrug candidate; melting point >150°C, 80% yield
(S)-3-(2-Benzamido-6-oxo-1H-purin-9(6H)-yl)-2-[(diisopropoxyphosphono)methoxy]propanoic acid (9i) Phosphonomethoxy, purinone Anticancer potential; synthesized via microwave-assisted deprotection (50–68% yield)
Lifitegrast (Xiidra) Benzofuran, tetrahydroisoquinoline FDA-approved for dry eye disease; binds integrins to reduce inflammation

Key Observations :

  • Unlike Lifitegrast, which incorporates a benzofuran and sulfonyl group for ocular bioavailability, the quinoline analog lacks polar sulfonyl moieties, which may limit its solubility .

Data Tables for Critical Comparisons

Table 1: Physicochemical Properties of Selected Analogs

Compound Melting Point (°C) Solubility (LogP) Yield (%) Biological Target
9f >150 1.2 (estimated) 80 Viral polymerase
Lifitegrast Not reported 2.8 N/A LFA-1 integrin
Type L Inhibitors Not reported 1.5–2.0 50–80 Kinases

Table 2: Structural Features Impacting Function

Feature This compound 9f Lifitegrast
Aromatic System Quinoline (planar, basic) Pyrimidine-dione Benzofuran
Acidic Group Propanoic acid Propanoic acid Propanoic acid
Additional Moieties None Phosphonoester Sulfonyl, amide

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